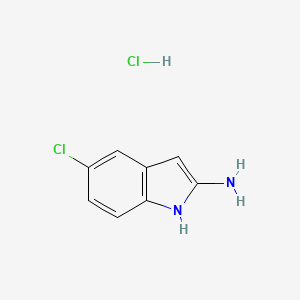

5-chloro-1H-indol-2-amine hydrochloride

Description

Properties

Molecular Formula |

C8H8Cl2N2 |

|---|---|

Molecular Weight |

203.07 g/mol |

IUPAC Name |

5-chloro-1H-indol-2-amine;hydrochloride |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H |

InChI Key |

JADIVNQTVBYYNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 1h Indol 2 Amine Hydrochloride and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The successful synthesis of 5-chloro-1H-indol-2-amine hydrochloride is heavily reliant on the efficient preparation of appropriately substituted precursors. This section explores the key strategies for synthesizing halogenated anilines and the regioselective introduction of the chlorine atom.

Synthesis of Halogenated Aniline (B41778) Precursors

The primary precursor for the ultimate indole (B1671886) ring is a halogenated aniline, specifically 4-chloroaniline (B138754). The direct chlorination of aniline is often avoided as it can lead to a mixture of isomers and over-chlorination. wikipedia.org A more controlled and industrially prevalent method is the reduction of 4-nitrochlorobenzene. wikipedia.orgmdpi.com This transformation can be achieved through various reduction methods, including metal reduction (e.g., using iron powder in an acidic medium) and catalytic hydrogenation. guidechem.com

Catalytic hydrogenation is a widely adopted technique due to its efficiency and cleaner reaction profiles. guidechem.com A common approach involves the use of Raney nickel as a catalyst in a solvent like ethanol (B145695), with the reaction carried out under hydrogen pressure. chemicalbook.comgoogle.com The process is sensitive to reaction conditions such as temperature, pressure, and pH, which are optimized to maximize the yield of 4-chloroaniline while minimizing side reactions. chemicalbook.comgoogle.com

Table 1: Comparison of Synthetic Methods for 4-Chloroaniline

| Method | Starting Material | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Reduction of 4-Nitrochlorobenzene | 4-Nitrochlorobenzene | Fe/HCl or Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydrogenation: 50-70°C, 3.04-3.55 MPa H₂ pressure | High yield and selectivity, avoids over-chlorination of aniline. | Requires a pre-functionalized starting material. | wikipedia.orgguidechem.comchemicalbook.comgoogle.com |

| Direct Chlorination of Aniline | Aniline | Cl₂, SO₂Cl₂, or other chlorinating agents | Often requires specific catalysts or directing groups for regioselectivity. | Direct functionalization of a simple starting material. | Prone to over-chlorination and formation of isomeric mixtures. | wikipedia.org |

From 4-chloroaniline, the corresponding hydrazine (B178648), 4-chlorophenylhydrazine (B93024), can be prepared through diazotization followed by reduction. This hydrazine is a critical building block for the Fischer indole synthesis.

Regioselective Chlorination Approaches

Achieving the desired 5-chloro substitution pattern on the indole ring necessitates the regioselective chlorination of the aniline precursor to yield the para-isomer. While direct chlorination of aniline can be challenging to control, methods have been developed to enhance para-selectivity. google.com One such approach involves the use of copper(II) chloride as both an oxidant and a chlorine source in the presence of oxygen and hydrogen chloride gas. google.com This method has been shown to produce para-chloroaniline with high selectivity and yield. google.com

The choice of the chlorination strategy is paramount as the position of the halogen on the aniline ring directly dictates its final position on the indole scaffold in many synthetic routes, most notably the Fischer indole synthesis. youtube.com

Direct Synthetic Routes to 5-Chloro-1H-Indol-2-Amine and its Hydrochloride Salt

Several synthetic pathways lead directly to the 5-chloro-1H-indol-2-amine core. These routes often involve the formation of the indole ring as a key step.

Fischer Indole Synthesis Variations for 2-Aminoindole Formation

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole ring system. youtube.comwikipedia.org The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. youtube.comwikipedia.org To synthesize 5-chloro-1H-indol-2-amine, 4-chlorophenylhydrazine is a key starting material. youtube.com When this is reacted with an appropriate carbonyl compound that can provide the 2-amino functionality, the desired 5-chloroindole (B142107) is formed. The para-position of the chlorine atom on the phenylhydrazine ring directs the cyclization to yield the 5-substituted indole. youtube.com

A significant challenge in the synthesis of 2-aminoindoles via the Fischer method is the choice of the carbonyl partner. The direct use of α-amino aldehydes or ketones can be complicated by self-condensation and other side reactions. Therefore, variations of the Fischer indole synthesis have been developed. For instance, using α-keto acids followed by decarboxylation or employing protected forms of α-amino carbonyl compounds are common strategies. A tandem hydroformylation/Fischer indole synthesis approach has also been described for preparing indole derivatives with amine side chains. nih.gov

Cyclization Reactions Leading to the 1H-Indol-2-Amine Scaffold

Beyond the Fischer synthesis, other cyclization reactions provide access to the 1H-indol-2-amine scaffold. One notable method involves the sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II) chloride-mediated oxidative cyclization, which can produce a variety of substituted 2-aminoindoles in a one-pot process. rsc.org

Another approach is the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.com The requisite 2-alkynyl-4-chloroaniline can be prepared via a Sonogashira coupling of a protected 2-iodo-4-chloroaniline with a suitable terminal alkyne. Subsequent intramolecular cyclization, often promoted by a palladium catalyst, yields the 5-chloroindole core. mdpi.com Furthermore, a metal-free approach involving the cyclization of N-aryl ethene-1,1-diamines in the presence of iodine has been developed for the synthesis of N-substituted 2-aminoindoles. mdpi.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.com In the context of the Fischer indole synthesis, both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃) can be used as catalysts, and the selection can significantly impact the outcome. wikipedia.org

For instance, in related indole syntheses, switching from homogeneous to heterogeneous catalysts, such as zeolites, has been shown to improve yields. numberanalytics.com Solvent choice is also critical; polar solvents like ethanol are common, but non-conventional solvents are being explored. numberanalytics.com The optimization of these parameters is often conducted systematically to maximize the desired product formation while minimizing the generation of impurities, such as dimers or regioisomers. researchgate.net The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent, aiding in purification and improving the stability of the compound.

Table 2: Optimization Parameters in Indole Synthesis

| Parameter | Variables | Effect on Reaction | Example/Observation | Reference |

|---|---|---|---|---|

| Catalyst | Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, AlCl₃), Heterogeneous catalysts (zeolites) | Influences reaction rate, selectivity, and can reduce side reactions. | Zeolite-based catalysts have been reported to increase yields in Fischer indole synthesis by up to 30%. | wikipedia.orgnumberanalytics.com |

| Solvent | Polar protic (e.g., ethanol, water), polar aprotic (e.g., DMF), non-polar (e.g., toluene), ionic liquids, deep eutectic solvents. | Affects solubility of reactants, reaction rate, and can influence the reaction pathway. | A combination of a heterogeneous catalyst with a deep eutectic solvent significantly increased yield and reduced reaction time. | numberanalytics.com |

| Temperature | Room temperature to reflux temperatures. | Higher temperatures generally increase reaction rates but can also lead to decomposition or side reactions. | In some Fischer indole syntheses, elevated temperatures are required for cyclization. | organic-chemistry.org |

| Reaction Time | Minutes to several hours. | Optimizing reaction time is crucial to ensure complete conversion of starting materials without significant product degradation. | Monitoring by TLC or other analytical methods is essential to determine the optimal reaction time. | acs.org |

Derivatization Strategies for Functional Group Elaboration

The structure of 5-chloro-1H-indol-2-amine features three primary sites for functionalization: the indole nitrogen (N-1), the primary amine at the C-2 position, and the aromatic core, which can undergo substitution reactions. The hydrochloride salt form, where the C-2 amine is protonated, influences the initial reactivity, often directing reactions towards the indole nitrogen.

The nitrogen atom of the indole ring (N-1) is a common target for derivatization, which can significantly alter the molecule's properties. While the primary amine at C-2 is more nucleophilic in the free base form, its protonation in the hydrochloride salt allows for selective reactions at the N-1 position. Alternatively, with the use of a suitable base to deprotonate the indole N-H, a variety of alkyl and acyl groups can be introduced. libretexts.org The synthesis of related diaminoindoles often begins with the protection of the indole nitrogen, for instance, using a triisopropylsilyl (TIPS) group, to direct subsequent reactions to other positions on the ring. dundee.ac.uk This protection strategy is crucial in multi-step syntheses. dundee.ac.uk

Typical reactions involve treating the indole with alkyl halides or acyl chlorides in the presence of a base. libretexts.org Manganese-catalyzed N-alkylation using alcohols has also been developed as an efficient protocol for related 2-aminoazole systems. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Base | Solvent | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | THF / DMF | 0 °C to RT |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine (B92270) | DCM | 0 °C to RT |

| N-Silylation | Silyl Chloride (e.g., TIPS-Cl) | NaH | THF | 0 °C to RT dundee.ac.uk |

The primary amine at the C-2 position is a highly versatile functional group for derivatization, provided it is in its free base form. Neutralization of the hydrochloride salt unleashes the nucleophilicity of this group, enabling a wide range of transformations.

Amide Formation: The amine reacts readily with acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.org For example, treatment of 5-chloro-1H-indol-2-amine with benzoyl chloride in the presence of a base like pyridine yields the corresponding indole-2-carboxamide. This reaction is typically high-yielding.

Imine (Schiff Base) Formation: Condensation with aldehydes or ketones under reflux conditions leads to the formation of imines, also known as Schiff bases. A documented example is the reaction with 4-nitrobenzaldehyde (B150856) in ethanol. These imines are valuable intermediates themselves and can be subsequently reduced to form secondary amines, a strategy employed in the synthesis of other indole amines. nih.gov

Table 2: Derivatization Reactions at the C-2 Primary Amine

| Reaction Type | Reagent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Ref |

| Amide Formation | Benzoyl chloride | Pyridine | DCM | 0–25 | 90 | |

| Imine Formation | 4-Nitrobenzaldehyde | - | Ethanol | Reflux | 78 |

The indole ring itself is amenable to both electrophilic and nucleophilic substitution, allowing for further functionalization of the carbocyclic portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-5 position is susceptible to displacement by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the introduction of various amine-based substituents. Reactions with nucleophiles such as piperidine (B6355638) or morpholine (B109124) at elevated temperatures can replace the chloro group to form 5-substituted derivatives.

Table 3: Nucleophilic Aromatic Substitution at C-5

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Ref |

| Piperidine | Acetonitrile | 80 | 4 | 82 | |

| Morpholine | DMF | 100 | 6 | 75 | |

| Ammonia | Ethanol | 60 | 8 | 65 |

Electrophilic Aromatic Substitution (EAS): The indole ring is electron-rich and generally undergoes electrophilic substitution, with the C-3 position being the most reactive site. dundee.ac.uk However, in 2-substituted indoles, the electrophilic attack is directed to other positions. The combined directing effects of the electron-donating amine group (activating) and the deactivating, ortho-para directing chloro group influence the regioselectivity. Prenyltransferases, for example, can catalyze electrophilic prenylations at various positions on the indole ring. rsc.org Synthetic electrophilic reactions, such as nitration or halogenation, would be expected to occur at the C-3, C-4, or C-6 positions, depending on the reaction conditions and the steric hindrance imposed by existing substituents.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and derivatize indole amines is crucial for optimizing conditions and designing new synthetic pathways. This includes the elucidation of complex reaction cascades and the identification of key reactive intermediates.

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. In systems related to indoles, such cascades are well-documented. For instance, the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with CH-acids like barbituric acids proceeds through an initial Knoevenagel condensation. clockss.org This is followed by a conjugate addition of water and subsequent elimination of HCl to form complex indolin-2-one derivatives, demonstrating a Knoevenagel/addition/elimination cascade. clockss.org

Multicomponent reactions (MCRs) also provide rapid access to complex indole-fused heterocycles. A plausible mechanism for one such MCR involves the initial reaction of an indole with formaldehyde (B43269) to form an intermediate, which then undergoes an alkylamination with a pre-formed iminium ion to construct the final product. rsc.org These examples highlight how a sequence of classical reactions can be combined into a powerful synthetic transformation. rsc.orgresearchgate.net

The synthesis of indole amines often proceeds through discrete, sometimes isolable, intermediates that dictate the course of the reaction. In one-pot syntheses of 2-aminoindoles, the reaction of anilines with ynamides is proposed to proceed via sequential hydroamination followed by an oxidative cyclization, with each step generating a key intermediate. researchgate.netrsc.org

In other syntheses, azasulfonium salts have been identified as intermediates when anilines react with α-carbonylic sulfides. google.com These intermediates can then cyclize to form thio-ether indolenine derivatives, which are subsequently reduced to the final indole product. google.com Similarly, the synthesis of indole-fused heterocycles can involve the formation of iminium intermediates that are trapped in situ. rsc.org The identification and understanding of the reactivity of such intermediates are paramount for controlling the outcome of complex synthetic sequences.

Catalytic Approaches in this compound Synthesis

Catalysis provides a powerful toolkit for synthesizing functionalized indoles from simple and readily available precursors. mdpi.com Both transition metal catalysis and organocatalysis have been extensively developed to facilitate the construction of the indole ring and its subsequent derivatization under mild and efficient conditions. mdpi.comacs.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted indoles, offering robust methods for forming critical carbon-carbon and carbon-nitrogen bonds. mdpi.comresearchgate.net Palladium and copper catalysts are widely used to construct the indole core or to functionalize it at various positions. organic-chemistry.orgrsc.org Reactions such as the Sonogashira, Suzuki, and Heck couplings are instrumental in this regard. nih.gov For instance, a palladium-catalyzed Sonogashira coupling between a terminal alkyne and a suitably substituted o-iodoaniline, such as a derivative of 4-chloro-2-iodoaniline, can be followed by an intramolecular cyclization to yield the 5-chloroindole skeleton. mdpi.comrsc.org Similarly, the Larock indole synthesis utilizes a palladium-catalyzed annulation of an alkyne and an o-haloaniline. nih.gov These methods are valued for their operational simplicity and broad functional group tolerance. organic-chemistry.org

| Reaction Name | Typical Catalyst System | Bond Formed | Applicability to 5-Chloroindole Synthesis |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp), C-N | Coupling of a terminal alkyne with a 4-chloro-2-haloaniline derivative followed by cyclization to form the indole ring. nih.govmdpi.com |

| Heck Reaction | Pd(OAc)₂ / Ligand (e.g., PPh₃) | C(sp²)-C(sp²) | Intramolecular cyclization of an o-alkenyl aniline derivative to form the indole core. nih.gov |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | C(sp²)-C(sp²) | Introduction of aryl or vinyl groups at specific positions on a pre-formed 5-chloroindole ring. nih.gov |

| Buchwald-Hartwig Amination | Pd-based catalyst / Ligand | C-N | Direct formation of C-N bonds, useful for synthesizing N-substituted indoles or precursors. acs.org |

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective functionalization of indoles without relying on metal catalysts. acs.org This approach utilizes small, chiral organic molecules to catalyze transformations with high stereocontrol. nih.gov For the synthesis of chiral derivatives of 5-chloro-1H-indol-2-amine, organocatalysis is particularly effective for introducing stereocenters via reactions such as Friedel-Crafts alkylations. nih.govresearchgate.net Chiral Brønsted acids, like phosphoric acids derived from BINOL, and chiral amines, such as those based on imidazolidinone or prolinol, are common catalysts. researchgate.netacs.org These catalysts can activate α,β-unsaturated aldehydes or ketones for conjugate addition of the indole nucleophile, leading to the formation of C3-substituted indoles with high enantioselectivity. acs.org The development of unique indole-derived platform molecules has further expanded the scope of organocatalytic asymmetric reactions. acs.orgacs.org

| Catalyst Type | Example Catalyst | Typical Reaction | Mode of Activation |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Friedel-Crafts Alkylation, Cycloadditions | Acts as a chiral Brønsted acid, activating electrophiles through hydrogen bonding. nih.govresearchgate.net |

| Chiral Amine (Iminium Catalysis) | (2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinone | Friedel-Crafts Alkylation with enals | Forms a chiral iminium ion with an α,β-unsaturated aldehyde, lowering the LUMO for nucleophilic attack. acs.orgprinceton.edu |

| Thiourea Catalysts | N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Michael-Michael Tandem Reactions | Activates substrates through dual hydrogen bonding. nih.gov |

In line with the principles of green chemistry, significant effort has been directed toward developing sustainable catalytic systems for indole synthesis. rsc.org A key focus is on catalyst reusability, which minimizes waste and reduces costs. This is often achieved by immobilizing homogeneous catalysts onto solid supports like silica, carbon, or polymers, creating heterogeneous catalysts that can be easily recovered and reused for multiple cycles without a significant loss of activity. rsc.orgresearchgate.net For example, palladium on carbon (Pd/C) is a widely used and recyclable catalyst for various coupling and cyclization reactions. mdpi.com

Furthermore, the use of environmentally benign solvents, particularly water, is a major goal in green synthesis. rsc.org Catalytic systems that are effective in water, such as those using sodium lauryl sulfate (B86663) as a surfactant or specially designed water-soluble ligands, are highly desirable. rsc.org One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, also contribute to green chemistry by improving atom economy, reducing solvent usage, and saving time. rsc.org The development of catalysts from waste sources is another innovative approach toward a more sustainable chemical industry. mdpi.com

Asymmetric Synthesis and Chiral Resolution Techniques

The creation of chiral indole-containing molecules is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric synthesis provides the most direct route to optically active indole derivatives, aiming to produce a single enantiomer or diastereomer selectively. nih.gov

Enantioselective synthesis focuses on the creation of a specific enantiomer of a chiral molecule. This is achieved by using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic starting material. acs.org For indole derivatives, catalytic asymmetric Friedel-Crafts reactions are a powerful method to install a stereocenter at the C3 position with high enantiomeric excess (ee). nih.gov This has been accomplished using both chiral Lewis acid complexes and organocatalysts. nih.govacs.org

Another significant strategy is the asymmetric hydrogenation of prochiral enamines or N-heteroarenes, which can provide direct access to chiral amines. acs.org For example, the enantioselective hydroamination of alkenes, catalyzed by copper complexes with chiral ligands, has been developed for the synthesis of chiral 2-methylindolines with high selectivity. nih.gov Similarly, chiral isothioureas have been employed as organocatalysts for the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral indole derivatives in high yields and enantioselectivities. rsc.org

| Method | Catalyst/Reagent | Substrate Type | Product Type | Reported Selectivity |

|---|---|---|---|---|

| Organocatalytic Friedel-Crafts Alkylation | Chiral Imidazolidinone | Indole + α,β-Unsaturated Aldehyde | Chiral C3-alkylated Indole | Up to 97% ee. princeton.edu |

| Copper-Catalyzed Hydroamination | Cu(II) Salt + Chiral Ligand | N-sulfonyl-2-allylaniline | Chiral 2-Methylindoline | Up to 90% ee. nih.gov |

| Asymmetric N-Acylation | Chiral Isothiourea (ITU) | N-aminoindole + Anhydride | N-N Axially Chiral Indole | High yields and enantioselectivities. rsc.org |

| Photocatalytic Radical Coupling | Chiral Phosphate Anion + Photosensitizer | Tryptamine (B22526) derivative + TEMPO | Chiral Pyrroloindoline | High levels of enantioselectivity. nih.gov |

When a reaction creates two or more stereocenters in a molecule, controlling the relative configuration between them becomes a significant challenge. Diastereoselective synthesis aims to produce one diastereomer preferentially over all others. Cascade or tandem reactions are particularly powerful for this purpose, as they can rapidly build molecular complexity and establish multiple stereocenters in a single, highly controlled process. acs.org

An example is the diastereoselective synthesis of tetracyclic indolines through a dearomatizing alkylation of an indole-tethered pyrrole (B145914), followed by an intramolecular aza-Friedel–Crafts cyclization. acs.org This cascade reaction proceeds with high cis-diastereoselectivity to create a C3 all-carbon quaternary stereocenter. acs.org Similarly, stereodivergent synthesis allows for the selective formation of different diastereomers from the same starting materials simply by changing the catalyst. For instance, formal cycloadditions of indolyl-allenes can yield different epimers of indole-fused heterocycles depending on whether a gold or platinum catalyst is used. acs.org Such methods are crucial for accessing the full range of stereoisomers of complex indole alkaloids and their analogues for structure-activity relationship studies. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1h Indol 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the connectivity and spatial arrangement of atoms within 5-chloro-1H-indol-2-amine hydrochloride can be unequivocally established.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants

The aromatic protons on the benzene (B151609) ring portion of the indole (B1671886) nucleus typically appear as a multiplet in the range of δ 6.9–7.4 ppm. Specifically, the proton at position 7 (H-7) is expected to be a doublet, coupling with H-6. The proton at position 4 (H-4) would likely appear as a doublet, while the proton at position 6 (H-6) would be a doublet of doublets due to coupling with both H-4 and H-7. The proton at position 3 (H-3) is anticipated to be a singlet at approximately 6.2 ppm. A broad singlet, often observed further downfield around 10.8 ppm, can be attributed to the protonated amine (N-H⁺), confirming the hydrochloride salt form.

The following table outlines the anticipated proton NMR spectral data. Please note that specific coupling constants (J values) are difficult to predict without experimental data and can vary.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

| N-H (indole) | ~11.0 - 12.0 | br s | - |

| N-H⁺ (amine) | ~10.8 | br s | - |

| H-4 | ~7.5 | d | ~2.0 (⁴J) |

| H-6 | ~7.2 | dd | ~8.5 (³J), ~2.0 (⁴J) |

| H-7 | ~7.0 | d | ~8.5 (³J) |

| H-3 | ~6.2 | s | - |

Carbon-13 (¹³C) NMR: Quaternary Carbon Assignment and Substituent Effects

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks.

The chemical shifts in the ¹³C NMR spectrum are significantly affected by the substituents on the indole ring. The carbon atom bearing the chlorine (C-5) is expected to have a chemical shift around δ 135.1 ppm. The carbon attached to the amine group (C-2) is significantly deshielded and appears at approximately δ 148.2 ppm. The other aromatic carbons are found in the typical range of δ 115-127 ppm.

A key aspect of ¹³C NMR analysis is the assignment of quaternary carbons, which lack attached protons and often exhibit weaker signals. In this compound, the quaternary carbons are C-2, C-3a, C-5, and C-7a. Their specific assignments can be aided by their expected chemical shifts and further confirmed by 2D NMR techniques. The electron-withdrawing chloro group at C-5 will influence the chemical shifts of the surrounding carbons, causing a downfield shift for C-5 and affecting the electronic environment of the other carbons in the benzene ring.

Below is a table of predicted ¹³C NMR chemical shifts.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~148.2 |

| C-3 | ~90.0 |

| C-3a | ~125.0 |

| C-4 | ~120.0 |

| C-5 | ~135.1 |

| C-6 | ~118.0 |

| C-7 | ~112.0 |

| C-7a | ~130.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-6 and H-7), which is crucial for assigning the signals within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of protonated carbons by correlating the known proton signals to their attached carbon signals. For instance, the signal for H-3 would correlate with C-3, H-4 with C-4, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons by observing their long-range correlations with nearby protons. For example, the indole N-H proton could show a correlation to C-2, C-3, and C-7a, helping to confirm their assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This can be used to confirm the regiochemistry and stereochemistry of the molecule. For example, a NOESY experiment could show spatial proximity between the amine protons and the H-3 proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, which can be used to determine the elemental composition of the molecule. For 5-chloro-1H-indol-2-amine, the expected monoisotopic mass of the free base (C₈H₇ClN₂) is approximately 166.0298 g/mol . In its hydrochloride salt form, the protonated molecule [M+H]⁺ would be observed. HRMS is critical for confirming the molecular formula and distinguishing it from other potential isomers.

Predicted HRMS data for the protonated molecule.

| Ion | Calculated m/z |

| [C₈H₈ClN₂]⁺ | 167.0371 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of this fragmentation pattern provides a "fingerprint" of the molecule, which can be used to confirm its structure.

For 5-chloro-1H-indol-2-amine, common fragmentation pathways would likely involve the loss of small neutral molecules. A primary fragmentation could be the loss of HCl from the hydrochloride salt, followed by fragmentation of the indole ring. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for fragments containing chlorine, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope. The fragmentation of the indole ring itself can proceed through various pathways, including cleavage of the pyrrole (B145914) ring, which can help to confirm the substitution pattern. Aromatic amines often show fragmentation patterns involving the loss of HCN or related species.

A table of potential major fragments and their corresponding m/z values.

| Fragment Ion | Possible Neutral Loss | Predicted m/z |

| [C₈H₇ClN₂]⁺ | - | 166/168 |

| [C₈H₆N₂]⁺ | -Cl | 130 |

| [C₇H₅N]⁺ | -Cl, -HCN | 103 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent functional groups.

The infrared spectrum of this compound is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its key functional groups. The protonation of the 2-amino group to form the hydrochloride salt results in the appearance of characteristic N-H⁺ stretching vibrations. A key absorption band for the N-H⁺ stretch is observed around 3250 cm⁻¹. The N-H stretching vibration of the indole ring itself typically appears at higher frequencies, often around 3400 cm⁻¹. researchgate.net

The carbon-chlorine (C-Cl) bond exhibits a characteristic stretching vibration in the fingerprint region of the IR spectrum. For chloro-substituted aromatic compounds, this band is generally found in the range of 850-550 cm⁻¹. libretexts.orgorgchemboulder.com A C-Cl bending vibration may also be identified, for instance, around 750 cm⁻¹.

The indole ring system gives rise to a series of characteristic vibrations. montclair.edu Aromatic C=C stretching vibrations are typically observed in the 1610-1580 cm⁻¹ region. For instance, a band at 1605 cm⁻¹ can be attributed to the aromatic C=C stretch of the indole system. The indole ring also displays various in-plane and out-of-plane C-H bending vibrations. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Amine Salt (N-H⁺) | N-H⁺ Stretch | ~3250 | |

| Indole N-H | N-H Stretch | ~3400 | researchgate.net |

| Indole Ring | Aromatic C=C Stretch | ~1605 | |

| Carbon-Chlorine | C-Cl Stretch | 850 - 550 | libretexts.orgorgchemboulder.com |

| Carbon-Chlorine | C-Cl Bend | ~750 |

Vibrational spectroscopy serves as a sensitive tool for exploring the conformational landscape of molecules. While the indole ring is generally planar, the relative orientation of the chloro and amino substituents can lead to different conformers. nih.gov Density functional theory (DFT) calculations on related structures predict the existence of low-energy conformers, which could potentially be distinguished by subtle shifts in their vibrational spectra.

The presence of hydrogen bonding significantly influences vibrational frequencies, particularly for N-H stretching modes. nih.gov Variations in the IR or Raman spectra upon changing solvent polarity or temperature can indicate changes in intermolecular interactions and conformational equilibria. For example, the N-H stretching frequency is known to be strongly dependent on the polarizability and hydrogen-bonding capabilities of the surrounding solvent. mdpi.commdpi.com While specific conformational studies using vibrational spectroscopy for this compound are not extensively detailed, the principles suggest that such analyses could reveal information about the stability and dynamics of different molecular arrangements in various environments.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on molecular conformation, planarity, and intermolecular interactions.

Table 2: Representative Crystallographic Data for a Related Chloroindole Derivative (Ethyl 5-chloro-1H-indole-2-carboxylate)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| Indole Ring Planarity (r.m.s. deviation) | 0.010 Å | nih.gov |

| Chlorine Atom Deviation from Plane | 0.0625 (14) Å | nih.gov |

The crystal packing of this compound is expected to be dominated by a network of strong intermolecular interactions. As a hydrochloride salt, a primary interaction will be the hydrogen bond between the protonated 2-amino group (N-H⁺) and the chloride anion (Cl⁻).

Electronic Spectroscopy (UV-Vis) and Chromophoric Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is dictated by its chromophoric system. The indole ring is the primary chromophore in this compound. chemrxiv.orgresearchgate.net

In a solvent such as ethanol (B145695), the compound exhibits a maximum absorption (λₘₐₓ) at approximately 285 nm. This absorption is attributed to a π→π* electronic transition within the conjugated indole aromatic system. A secondary absorption minimum (λₘᵢₙ) may be observed around 230 nm, potentially related to an n→π* transition of the amine group.

Substituents on the indole ring can significantly modify its electronic properties and, consequently, its UV-Vis spectrum. nih.gov The presence of the electron-donating amino group and the electron-withdrawing chloro group influences the energy of the molecular orbitals. This substitution pattern often leads to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. researchgate.netnih.gov The study of how the absorption spectrum changes with solvent polarity (solvatochromism) can also provide insights into the nature of the electronic ground and excited states. mdpi.com

Table 3: Electronic Spectroscopy Data for this compound in Ethanol

| Parameter | Wavelength (nm) | Attributed Transition | Reference |

| λₘₐₓ | ~285 | π→π* (Indole System) | |

| λₘᵢₙ | ~230 | n→π* (Amine Group) |

Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of an organic molecule provides a fingerprint of its electronic structure, with the positions and intensities of absorption bands corresponding to specific electronic transitions. For this compound, the absorption spectrum is characterized by distinct maxima (λmax) that arise from π→π* transitions within the indole system.

The absorption data is summarized in the interactive table below:

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| This compound | Ethanol | 285 | Not available |

A minimum in the absorption spectrum (λmin) is also observed at 230 nm, which may be associated with n→π* transitions involving the non-bonding electrons of the amine group.

Influence of Substituents on Electronic Transitions

The electronic transitions of the indole ring are sensitive to the nature and position of substituents. The parent indole molecule displays two main absorption bands in the near-ultraviolet region, corresponding to the 1La and 1Lb transitions. The relative energies of these transitions can be modulated by the electronic effects of substituents.

In the case of this compound, two key substituents influence the electronic properties of the indole core: the chloro group at the 5-position and the protonated amine group at the 2-position.

The chlorine atom at the 5-position of the benzene ring portion of the indole is considered an electrophilic group. nih.gov Such substituents have been shown to lift the degeneracy of the 1La and 1Lb transitions in indole derivatives. nih.gov Generally, electron-withdrawing groups can cause a shift in the absorption maxima. The specific effect depends on the interplay between the inductive and resonance effects of the substituent. Halogens, like chlorine, exhibit an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

The amine group at the 2-position is a strong electron-donating group through resonance. In its protonated form, as in the hydrochloride salt, its electron-donating ability is significantly reduced, and it may act more as an electron-withdrawing group due to the positive charge. The presence of substituents on the pyrrole ring of indole has been observed to affect the 1La and 1Lb transition energies in a coordinated manner. nih.gov

The combined influence of the 5-chloro and 2-amino hydrochloride substituents results in the observed absorption spectrum. The shift in the absorption maximum compared to unsubstituted indole is a cumulative effect of these electronic perturbations on the π-electron system of the indole ring. A deeper understanding of these effects often requires computational studies to model the changes in the molecular orbitals and their transition energies.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1h Indol 2 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 5-chloro-1H-indol-2-amine hydrochloride from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and stability of molecules. researchgate.net Calculations for this compound indicate that the protonation of the amine group in the hydrochloride salt is crucial for stabilizing the 1H-indole tautomer, effectively suppressing the equilibrium with other potential tautomers like 5-chloro-3H-indol-2-amine.

The indole (B1671886) ring itself is nearly planar, though the chlorine atom at the C5 position may cause a slight deviation from planarity due to steric effects. The stability of the molecule is influenced by the distribution of electron density, which is significantly affected by the electronegative chlorine atom and the protonated amine group. DFT calculations can quantify this through parameters such as molecular electrostatic potential maps and atomic charges. In related chloro-substituted heterocyclic compounds, the chlorine atom acts as an electron-withdrawing group, which can influence the molecule's reactivity and intermolecular interactions. eurjchem.com

Computational chemistry enables the prediction of various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net For this compound, a downfield ¹H NMR signal around 10.8 ppm (in DMSO-d₆) is indicative of the protonated amine (N-H⁺). Theoretical calculations would aim to reproduce this and other experimental shifts, such as those for the aromatic protons (around 6.9–7.4 ppm) and the C3–H proton (around 6.2 ppm). Discrepancies between experimental and predicted shifts can often be resolved by considering solvent effects in the computational model.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman active modes of a molecule. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations. For instance, key experimental IR absorption bands for this compound include the N-H⁺ stretch at 3250 cm⁻¹, the aromatic C=C stretch at 1605 cm⁻¹, and the C-Cl bend at 750 cm⁻¹. A computational study would typically calculate these frequencies, often applying a scaling factor to correct for anharmonicity and other systematic errors. researchgate.netnih.gov

Below is a table comparing experimental IR frequencies with the types of theoretical values a DFT study would provide.

| Functional Group Vibration | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| N-H⁺ Stretch | 3250 | Data not available |

| C=C Aromatic Stretch | 1605 | Data not available |

| C-Cl Bend | 750 | Data not available |

| No specific predicted frequencies from computational studies are available in the searched literature for this compound. The table illustrates how such data would be presented. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. sigmaaldrich.compressbooks.pub

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. pressbooks.pub For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed across the aromatic system. The electron-withdrawing chlorine atom would likely lower the energy of both orbitals. A full computational analysis would provide the energy values for the HOMO, LUMO, and the resulting energy gap, as well as visualizations of the orbital distributions, which are crucial for understanding charge transfer interactions within the molecule. pressbooks.pubuni.lu

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

| Specific HOMO-LUMO energy values for this compound are not available in the searched literature. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structures and conformational preferences of molecules, which are vital for understanding their interactions and properties.

Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, exploring the conformational landscape is essential to identify all low-energy stable structures. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Through conformational analysis, different stable conformers (isomers that can be interconverted by rotation around single bonds) can be predicted. For this compound, DFT calculations have predicted at least two low-energy conformers based on the relative positions of the chlorine atom and the amine group.

These conformers are:

Syn: The chlorine and amine groups are on the same side of the indole ring.

Anti: The chlorine and amine groups are on opposite sides of the ring.

The relative stability of these conformers is determined by their Gibbs free energy (ΔG).

| Conformer | Relative Gibbs Free Energy (ΔG) |

| Syn | 0 kcal/mol |

| Anti | 1.2 kcal/mol |

The Syn conformer is predicted to be the more stable of the two. The energy barrier for the interconversion between these conformers is calculated to be approximately 5 kcal/mol, which suggests that isomerization at room temperature is unlikely.

Simulation of Reaction Mechanisms

The synthesis of the 2-aminoindole core, a key structural feature of this compound, typically involves an intramolecular cyclization step. This can be achieved through various synthetic strategies, including base-catalyzed cyclization of precursors like 2-aminophenylacetonitrile derivatives or metal-catalyzed processes. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to elucidate the step-by-step mechanisms of these transformations.

A transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Its characterization is crucial for understanding how a reaction proceeds. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For the intramolecular cyclization leading to a 2-aminoindole, the key step is the nucleophilic attack of the aniline (B41778) nitrogen onto the nitrile carbon. DFT calculations can model the geometry of this transition state, providing data on bond lengths, bond angles, and dihedral angles.

For instance, in a computational study of a related intramolecular cyclization of an enamine cationic radical, the transition state for the ring-closing step was characterized. researchgate.net The geometry of this transition state would show the aniline nitrogen atom approaching the carbon of the nitrile group, with the forming N-C bond being significantly longer than a typical single bond but shorter than the sum of their van der Waals radii. The planarity of the aromatic ring is often distorted as the cyclization proceeds.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic interactions within the transition state. For a nucleophilic attack, NBO analysis of the transition state would reveal a strong interaction between the lone pair of the attacking nitrogen atom and the antibonding orbital (π*) of the nitrile's C≡N bond. nih.gov This interaction signifies the flow of electron density that leads to the formation of the new carbon-nitrogen bond. The magnitude of this interaction energy (E(2)) provides a quantitative measure of the stabilizing effect of this orbital overlap in the transition state. nih.gov

Table 1: Hypothetical Transition State Parameters for the Intramolecular Cyclization to a 2-Aminoindole Scaffold

| Parameter | Value | Description |

| Forming C-N Bond Length | ~1.95 Å | The distance between the aniline nitrogen and the nitrile carbon. |

| Aniline N-H Bond Length | ~1.02 Å | The bond length of the hydrogen attached to the attacking nitrogen. |

| Nitrile C≡N Bond Length | ~1.18 Å | The triple bond of the nitrile group, slightly elongated from its ground state. |

| Imaginary Frequency | ~ -350 cm⁻¹ | The single imaginary frequency indicating a true transition state. |

| NBO Interaction Energy (E(2)) | ~180 kcal/mol | The stabilization energy from the interaction of the nitrogen lone pair with the C≡N π* orbital. nih.gov |

This table is illustrative and based on typical values found in computational studies of related cyclization reactions. The exact values would need to be calculated for the specific precursor to 5-chloro-1H-indol-2-amine.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computationally, the activation energy is calculated as the difference in energy between the transition state and the ground state of the reactants. A lower activation energy corresponds to a faster reaction.

Different synthetic pathways to the 2-aminoindole core will have different activation energies. For example, a base-catalyzed cyclization of a 2-aminophenylacetonitrile derivative would proceed through a different transition state and have a different activation energy than a metal-catalyzed pathway. DFT calculations can be used to compare the activation energies of these competing pathways, allowing chemists to predict which route will be more favorable.

In a study on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to an oxindole, DFT calculations revealed that an acetic acid-assisted pathway had a significantly lower activation Gibbs free energy than a methanol-assisted pathway. nih.gov This type of analysis is directly applicable to understanding the synthesis of 2-aminoindoles. For example, the presence of the electron-withdrawing chloro group at the 5-position of the indole precursor could influence the activation energy of the cyclization step. Computational studies on substituted indoles have shown that electron-withdrawing groups can affect the electronic properties and reactivity of the system. [ modeling the effect of substituents on the electronically excited states of indole derivatives]

A copper-catalyzed intramolecular cyclization of an enamine cationic radical was found to have a calculated activation energy of 16.4 kcal/mol. researchgate.net This value provides a quantitative measure of the kinetic feasibility of this specific pathway. By calculating the activation energies for different proposed mechanisms (e.g., with different catalysts or under different conditions), a more complete picture of the reaction landscape can be constructed.

Table 2: Comparison of Calculated Activation Energies for Analogous Intramolecular Cyclization Reactions

| Reaction Pathway | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Reference |

| Oxindole Formation | Acetic Acid Assisted | 34.8 | researchgate.net |

| Oxindole Formation | Methanol Assisted | 41.5 | researchgate.net |

| Pyrazine Formation | Copper(II)-involved | 16.4 | researchgate.net |

This table presents data from related cyclization reactions to illustrate the range of activation energies and the effect of the reaction conditions. The data is not for the direct synthesis of this compound.

The relationship between activation energy and reaction rate is described by the Arrhenius equation. While the direct calculation of reaction rates from first principles is complex, the relative rates of competing pathways can be reliably estimated from their calculated activation energies. A pathway with a lower activation energy will have an exponentially higher reaction rate, making it the dominant pathway under kinetic control. These computational insights are therefore instrumental in guiding the development of efficient and selective syntheses of complex molecules like this compound.

Chemical Reactivity and Transformational Chemistry of 5 Chloro 1h Indol 2 Amine Hydrochloride

Reactivity of the Amino Group

The primary amino group at the C2 position is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of primary aromatic amines, participating in a wide range of bond-forming reactions.

The C2-amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. This acid-catalyzed reaction proceeds through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal or carbinolamine intermediate. wikipedia.org Subsequent elimination of a water molecule results in the formation of a carbon-nitrogen double bond, yielding an imine, also known as a Schiff base. wikipedia.org The reaction is reversible and is typically driven to completion by removing water from the reaction mixture. wikipedia.org

The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the attack of the amine nucleophile. openstax.org While specific studies on 5-chloro-1H-indol-2-amine are not prevalent, its behavior is analogous to other primary amines in imine formation. wikipedia.orgorganic-chemistry.org The formation of enamines can also occur, particularly with secondary amines, and involves the deprotonation of an α-carbon in the carbonyl-containing reactant. libretexts.org

The nucleophilic character of the 2-amino group allows for facile acylation and sulfonylation reactions. These reactions are fundamental in peptide synthesis and for introducing various functional groups.

Acylation: The reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-amidoindole derivatives. Palladium(II)-acyl species, generated in situ during aminocarbonylation reactions, can also serve as highly reactive acylating agents. nih.gov The choice of base and solvent is crucial for achieving high yields. For instance, the acylation of 2,3-diphenyl-5-methoxy-indole with chloroacetyl chloride was successfully carried out using sodium hydride in dimethylformamide. nih.gov

Sulfonylation: The amine group can be converted into a sulfonamide by reacting with a sulfonyl chloride, such as benzenesulfonyl chloride. This reaction, often conducted in the presence of an aqueous base, is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Primary amines, like 5-chloro-1H-indol-2-amine, form a sulfonamide that is soluble in the alkaline medium due to the acidic proton on the sulfonamide nitrogen.

Reactivity at the Indole (B1671886) Nitrogen (N1-H)

The proton on the indole nitrogen is acidic and can be removed by a suitable base, generating a nucleophilic indolide anion. This allows for a range of substitution reactions directly on the indole ring nitrogen.

The deprotonation of the indole N-H is typically achieved using strong bases like sodium hydride (NaH) or butyllithium (B86547). The resulting anion is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, to form N-alkylated indoles. nih.gov The choice of base can be critical for selectivity, especially in molecules with multiple acidic protons. mdpi.com For example, using sodium hydroxide (B78521) can lead to dialkylation at different positions, while butyllithium may offer more selective alkylation. mdpi.com

A key challenge in the alkylation of indoles is controlling the regioselectivity between N-alkylation and C3-alkylation. However, recent methodologies have demonstrated highly chemoselective N-alkylation of indoles, even without catalysts in some cases, such as reactions in aqueous microdroplets. nih.gov

Beyond simple alkylation, the N1 position can be functionalized with a wide variety of substituents. N-acylation can be achieved using acyl chlorides or anhydrides, often with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This leads to the formation of N-acylindoles, which are important synthetic intermediates.

The table below illustrates the N-alkylation of indolines, which are subsequently oxidized to the corresponding N-alkylated indoles, showcasing the variety of groups that can be introduced. nih.gov

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | N-benzylindoline | 99 |

| 2 | 4-Methylbenzyl alcohol | N-(4-methylbenzyl)indoline | 92 |

| 3 | 4-Isopropylbenzyl alcohol | N-(4-isopropylbenzyl)indoline | 85 |

| 4 | 4-Methoxybenzyl alcohol | N-(4-methoxybenzyl)indoline | 86 |

| 5 | 4-Chlorobenzyl alcohol | N-(4-chlorobenzyl)indoline | 87 |

| 6 | 4-Fluorobenzyl alcohol | N-(4-fluorobenzyl)indoline | 81 |

Reactivity of the Chloro Substituent (C5-Cl)

The chloro group at the C5 position is relatively unreactive towards classical nucleophilic aromatic substitution (SNAr) but can be effectively transformed using modern transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed reactions are particularly prominent. The general catalytic cycle for these couplings involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the 5-chloroindole (B142107) with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. Studies have shown that chloroindoles are excellent substrates for Suzuki coupling, often proceeding under mild conditions with low catalyst loading. nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenylindole | 97 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)indole | 99 |

| 3 | 3-Thienylboronic acid | 6-(Thiophen-3-yl)indole | 95 |

| 4 | 2-Benzofuranylboronic acid | 6-(Benzofuran-2-yl)indole | 91 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the 5-chloroindole with a primary or secondary amine to form a new C-N bond, effectively replacing the chlorine with a new amino group. wikipedia.orgnumberanalytics.com This transformation is highly valuable for synthesizing complex amines and has broad substrate scope. libretexts.orgnumberanalytics.com The development of specialized phosphine (B1218219) ligands has been crucial to the success and generality of this reaction. wikipedia.org

Other coupling reactions, such as halogen-halogen exchange using reagents like cuprous chloride, can also be employed to modify the C5 position, for instance, by converting a bromoindole to a chloroindole. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic rings, typically requiring the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orgnih.gov In the case of 5-chloro-1H-indol-2-amine hydrochloride, the chlorine atom at the C5 position serves as the leaving group.

The viability of an SNAr reaction at this position is influenced by the electronic nature of the indole ring and its substituents. The 2-amino group, when protonated as in the hydrochloride salt, acts as a deactivating group, withdrawing electron density from the ring system through an inductive effect. This deactivation, in principle, makes the aromatic ring more electron-deficient and thus more susceptible to attack by a nucleophile. However, the SNAr mechanism relies on the stabilization of the negative charge in the Meisenheimer complex intermediate, a role typically fulfilled by potent resonance-withdrawing groups like a nitro group. libretexts.org

The indole nucleus itself, particularly with a deactivating C2 substituent, does not provide sufficient activation for classical SNAr reactions under standard conditions. Direct displacement of the C5-chloro group by common nucleophiles (e.g., amines, alkoxides) is generally not a facile process. For related heterocyclic systems, such as 2,4-dichloroquinazolines, regioselective SNAr reactions are well-documented, where substitution occurs preferentially at the more activated C4 position. mdpi.com For 5-chloro-1H-indol-2-amine, achieving substitution via an SNAr pathway would likely require harsh reaction conditions or specialized, highly nucleophilic reagents, and such transformations are not commonly reported for this specific substrate.

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

The limitations of nucleophilic aromatic substitution can be overcome by employing transition-metal catalysis. The chlorine atom at the C5 position of the indole ring is a suitable handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species. libretexts.orgprinceton.eduyoutube.com 5-Chloroindole derivatives can be effectively coupled with a range of aryl and heteroaryl boronic acids or their esters. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. The reaction is generally tolerant of various functional groups, although protection of the indole N-H and the C2-amino group may be necessary to prevent side reactions or catalyst deactivation. nih.gov

Heck-Mizoroki Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov This transformation has been successfully applied to halo-indoles, including 5-bromo and 5-iodoindole (B102021) derivatives, often under aqueous conditions using water-soluble ligands. nih.gov The C5-chloro position of the target molecule can participate in Heck reactions with various alkenes, such as acrylates or styrenes, to introduce new side chains. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.gov

Buchwald-Hartwig Amination: This reaction provides a direct route to form C-N bonds by coupling aryl halides with amines. nih.gov It represents a powerful alternative to classical SNAr for the synthesis of arylamines. The C5-chloro group can be coupled with a wide array of primary and secondary amines, anilines, and other nitrogen nucleophiles. This reaction requires a palladium catalyst and a specialized phosphine ligand, with common choices including sterically hindered biarylphosphines.

| Reaction Type | Catalyst/Ligand | Base | Substrate Example | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 6-Chloroindole | 6-Arylindole | nih.gov |

| Heck | Na₂PdCl₄ / sSPhos | Na₂CO₃ | 5-Bromoindole | 5-Alkenylindole | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Ligand | NaOtBu | Aryl Chloride | Arylamine | nih.gov |

This table presents representative conditions for cross-coupling reactions on related chloroindole substrates, illustrating the general applicability to the C5-chloro position of 5-chloro-1H-indol-2-amine.

Ring Expansion and Contraction Reactions of the Indole Core

The indole nucleus can be chemically transformed into larger or smaller ring systems, providing access to different heterocyclic scaffolds.

Ring Expansion: A prominent ring expansion of indoles is the conversion to quinolines. The Ciamician-Dennstedt rearrangement, which traditionally uses dichlorocarbene, is a classic example. youtube.com Modern variations employ precursors like α-chlorodiazirines to generate carbenes that insert into the C2-C3 bond of the indole, leading to a ring-expanded quinoline. nih.govacs.orgorganic-chemistry.org This method has been shown to be effective for a range of substituted indoles. Other strategies for ring expansion include thermal or metal-catalyzed reactions with alkynes or other reagents to produce benzazepines or other larger ring systems. nih.govacs.orgrsc.org The applicability of these methods to 5-chloro-1H-indol-2-amine would likely require protection of the N-H and amino functionalities to prevent undesired side reactions.

Ring Contraction: Ring contraction reactions of the indole core are less common but can be achieved under specific conditions. For example, some seven-membered benzazepine derivatives, formed from indole ring expansion, have been shown to undergo ring contraction back to 3-alkenylated indoles in the presence of a strong base. rsc.org Other specialized rearrangements can lead to the formation of smaller, more strained ring systems, though these are not general transformations for the indole core. mdpi.com

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Scaffolds

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and the functional handles on 5-chloro-1H-indol-2-amine allow for its elaboration into more complex, polycyclic systems. The 2-amino group can act as a key nucleophile or be transformed into other functionalities to drive cyclization reactions, while the inherent reactivity of the indole C3 position provides a secondary site for annulation.

The synthesis of polycyclic indole derivatives is a central theme in drug discovery and materials science. 5-chloro-1H-indol-2-amine hydrochloride is a valuable starting material for constructing such systems. The 2-amino group can be transformed into a hydrazone, which can then undergo a Fischer indole synthesis with a suitable ketone, effectively fusing a second indole ring onto the original scaffold.

Furthermore, the 2-amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to build new fused rings. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the specific reactants and conditions. Multicomponent reactions (MCRs) offer a powerful strategy for rapidly assembling polycyclic systems. An MCR involving an indole, an aldehyde, and an amine hydrochloride can produce complex indole-fused seven-membered heterocycles. By analogy, this compound could be employed in similar MCRs to generate novel polycyclic scaffolds.

A representative transformation is the Pictet-Spengler reaction. While classically involving tryptamines, the core concept of cyclizing an amine onto an activated indole ring can be adapted. The 2-amino group of the title compound can be elaborated into an ethylamine (B1201723) side chain at the C3 position, creating a 5-chloro-substituted tryptamine (B22526) derivative, which can then undergo Pictet-Spengler cyclization to form β-carboline frameworks.

| Reactant 1 (Indole Derivative) | Reactant 2 | Product Type | Reaction Type |

| 5-chloro-1H-indol-2-amine | 1,3-Diketone (e.g., Acetylacetone) | Indole-fused Pyrimidine | Condensation/Cyclization |

| Indole | Formaldehyde (B43269), Amino hydrochloride | Indole-fused Oxadiazepine | Multicomponent Reaction |

| Phenylhydrazine (B124118) | Ketone | Indole | Fischer Indole Synthesis |

| N-propargyl indole-2-carbaldehyde | (2-aminophenyl)methanol | Pyrazino[1,2-a]indole | AgNO₃-catalyzed Cyclization |

This table presents representative transformations for building polycyclic systems, illustrating reaction types applicable to 5-chloro-1H-indol-2-amine.

The pyrrolo[1,2-a]indole scaffold is the core of several natural products with significant biological activity, making its synthesis a key objective for organic chemists. Various synthetic strategies have been developed to access this privileged heterocyclic system. One common approach involves the cyclization of a pyrrole (B145914) ring onto the indole N1 and C2 positions.

Starting from 5-chloro-1H-indol-2-amine, the 2-amino group can be alkylated with a suitable 4-halobutyrate derivative. Subsequent intramolecular cyclization via amide formation and a second ring-closing reaction (e.g., a Madelung-type or Bischler-Möhlau-type indole synthesis) would yield the desired 5-chloro-substituted pyrrolo[1,2-a]indole core.

Another advanced method is the [3+2] cycloaddition reaction. In a representative example, a thermally induced ring-opening and cyclization reaction between an aniline-tethered alkylidenecyclopropane and an aldehyde can produce functionalized pyrrolo[1,2-a]indoles. The 2-amino group of 5-chloro-1H-indol-2-amine can be modified to create a suitable precursor for such cycloaddition strategies, providing access to complex pyrroloindole derivatives.

| Indole Precursor Type | Reaction Partner(s) | Key Transformation | Resulting Scaffold |

| 2-Silyl-indole derivative | α,β-Unsaturated N-acyl oxazolidinone | Photocatalytic [3+2] Cycloaddition | Pyrrolo[1,2-a]indole |

| Aniline-tethered alkylidenecyclopropane | Aromatic Aldehyde | Thermal [3+2] Cyclization | Pyrrolo[1,2-a]indole |

| Indole-2-carbaldehyde | N-Propargyl aniline (B41778) | Intramolecular Cyclization | Pyrrolo[1,2-a]indole |

This table showcases modern synthetic methods for constructing pyrrolo[1,2-a]indoles, which can be adapted for derivatives of 5-chloro-1H-indol-2-amine.

Role in the Synthesis of Chemically Advanced Molecules

The title compound is not only a precursor to established heterocyclic systems but also a versatile starting point for creating novel molecules with tailored properties for chemical and biological research.

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, allowing for the rapid generation of large libraries of structurally complex molecules from simple building blocks. The presence of multiple reactive sites in 5-chloro-1H-indol-2-amine makes it an excellent candidate for MCR-based library synthesis.

For example, in a Ugi-type four-component reaction (U-4CR), an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide combine in a single step to produce a complex α-acylamino amide. Using 5-chloro-1H-indol-2-amine as the amine component would introduce the 5-chloroindole (B142107) scaffold into the final products. By varying the other three components, a large and diverse library of indole-containing compounds can be synthesized efficiently, which is invaluable for screening for new biological activities. Similarly, other MCRs like the Petasis or Biginelli reactions can be adapted to incorporate the 5-chloro-1H-indol-2-amine scaffold.

| MCR Type | Components | Product Feature | Relevance |

| Ugi-4CR | Amine, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Rapid generation of diverse peptide-like scaffolds |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Access to a classic pharmacophore |

| Groebke–Blackburn–Bienaymé | Aldehyde, Isocyanide, Amidine | Fused Imidazole | Synthesis of bridgehead nitrogen heterocycles |

| Indole-based MCR | Indole, Formaldehyde, Amino hydrochloride | Indole-fused seven-membered heterocycles | Modular assembly of novel fused systems |

This table illustrates the potential of 5-chloro-1H-indol-2-amine as a component in various multicomponent reactions for library synthesis.

In fields like proteomics and drug development, bifunctional linkers are essential tools for connecting different molecular entities (e.g., a protein to a fluorescent tag, or a warhead to a targeting moiety in a PROTAC). The structure of 5-chloro-1H-indol-2-amine is ideally suited for the development of novel linkers and scaffolds.

The 2-amino group provides a reactive handle for amide bond formation, alkylation, or other standard conjugation chemistries. Simultaneously, the C5-chloro group can be functionalized through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This orthogonal reactivity allows for the stepwise introduction of different functionalities at two distinct points on the indole scaffold, creating a versatile platform for building complex chemical tools. The indole core itself provides rigidity and specific steric properties to the resulting linker or scaffold.

Development of New Synthetic Reagents and Ligands

The functional groups of 5-chloro-1H-indol-2-amine allow for its conversion into specialized reagents and ligands for organic synthesis and catalysis. The 2-amino group can be readily converted into a Schiff base by condensation with an aldehyde. If a salicylaldehyde (B1680747) derivative is used, the resulting Schiff base can act as a bidentate or tridentate ligand for various metal catalysts, potentially influencing the stereochemical outcome of asymmetric reactions.

Furthermore, the amino group can be diazotized and replaced with other functionalities via Sandmeyer-type reactions, leading to the synthesis of 2-halo, 2-cyano, or 2-hydroxyindole derivatives. These products are themselves valuable synthetic intermediates that are not easily accessible through other routes. The development of new ligands based on the indole scaffold continues to be an active area of research, with applications in catalysis and materials science.

Chiral Ligands Derived from this compound

The development of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The 2-aminoindole framework of this compound serves as a valuable starting point for the construction of novel chiral ligands. The primary amine at the C2 position can be readily derivatized through established synthetic protocols to generate a diverse array of ligands, including Schiff bases and phosphines.

Chiral Schiff Base Ligands:

One of the most direct methods to introduce chirality is through the condensation of the 2-amino group with a chiral aldehyde or ketone, forming a chiral Schiff base (imine). This reaction is typically straightforward and can be performed under mild conditions. youtube.com The resulting N-((1H-indol-2-yl)methylene) moiety can coordinate to various metal centers, creating a chiral environment for asymmetric transformations.

For instance, the reaction of 5-chloro-1H-indol-2-amine (after neutralization of the hydrochloride salt) with a chiral aldehyde, such as a derivative of a natural amino acid or a commercially available chiral aldehyde, would yield a bidentate or tridentate ligand. The chlorine atom at the C5 position can electronically modulate the indole ring, potentially influencing the Lewis acidity of the coordinated metal center and, consequently, the catalytic activity and enantioselectivity of the resulting complex. nih.gov

The general synthetic approach is illustrated below:

Step 1: Neutralization. Treatment of this compound with a mild base to liberate the free amine.

Step 2: Condensation. Reaction of the free amine with a chiral aldehyde (R*-CHO) in a suitable solvent, often with azeotropic removal of water, to form the chiral Schiff base ligand.

The versatility of this approach allows for the synthesis of a library of ligands by varying the chiral aldehyde component. These ligands can then be complexed with transition metals like copper, nickel, or palladium to generate catalysts for a range of asymmetric reactions, including aldol (B89426) additions, Michael additions, and cyclopropanations.

Table 1: Representative Chiral Aldehydes for Schiff Base Ligand Synthesis

| Chiral Aldehyde Derivative | Potential Application of Resulting Ligand |

| (R)- or (S)-2-phenylpropanal | Asymmetric hydrosilylation |

| Chiral Salicylaldehyde Derivatives | Enantioselective epoxidation |

| Camphor-derived Aldehydes | Asymmetric Diels-Alder reactions |

Chiral Phosphine (B1218219) Ligands:

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. nih.gov The this compound can serve as a precursor to chiral phosphine ligands through multi-step synthetic sequences. One plausible route involves the conversion of the amine functionality into a phosphine group.

A potential synthetic strategy could involve: